![molecular formula C23H28N4O2 B3002618 3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1172764-25-8](/img/structure/B3002618.png)
3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one" is a complex organic molecule that likely exhibits pharmacological activity due to the presence of a piperazine ring and a benzo[d]imidazole moiety. These structural features are common in molecules that interact with central nervous system receptors, such as the 5-HT1A receptor, which is implicated in various neurological processes and disorders.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include protection/deprotection strategies, as well as the use of reagents that introduce specific functional groups. For instance, the synthesis of a piperazine derivative with a methoxyphenyl group was achieved by acetylation of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product with a yield of over 56.9% . Similarly, another compound with a methoxyphenyl piperazine structure was synthesized by treating a phthalimide precursor with isopropylamine . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the benzo[d]imidazole group.
Molecular Structure Analysis
The molecular structure of compounds with piperazine rings and methoxyphenyl groups has been studied using various spectroscopic techniques and crystallography. For example, novel piperazine derivatives with an oxadiazole ring were confirmed by single crystal X-ray diffraction studies, which showed that the piperazine ring adopts a chair conformation . Density functional theory (DFT) calculations can also provide insights into the reactive sites and electronic structure of such molecules . These techniques would be applicable to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related structures. Piperazine derivatives have been shown to interact with biological receptors, such as the 5-HT1A receptor, and exhibit antagonist properties . The presence of a benzo[d]imidazole group could also contribute to the binding affinity and selectivity towards different receptors. The chemical reactions of such compounds in biological systems are often complex and can be elucidated through pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both polar (methoxyphenyl, benzo[d]imidazole) and nonpolar (piperazine) groups. The compound's melting point, boiling point, and stability can be determined experimentally. Spectroscopic data such as IR, NMR, and MS would be essential to confirm the structure and purity of the synthesized compound . The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would require further investigation through in vitro and in vivo studies.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-25-21-6-4-3-5-20(21)24-22(25)17-26-13-15-27(16-14-26)23(28)12-9-18-7-10-19(29-2)11-8-18/h3-8,10-11H,9,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHZTDFULFPEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
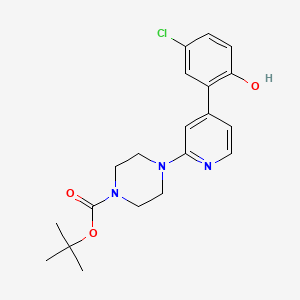
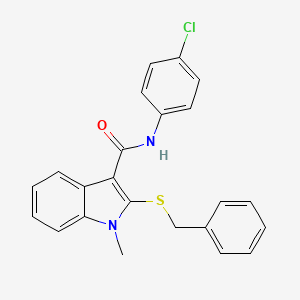
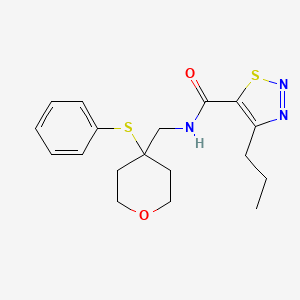
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)
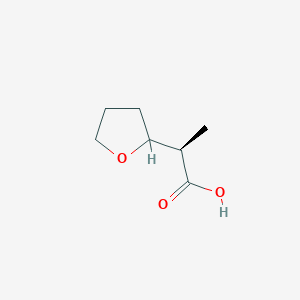

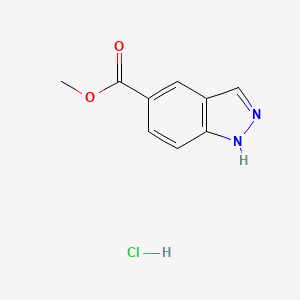
![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)
![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)